molecular formula C10H9N3O B12913000 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 83503-28-0

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B12913000
CAS No.: 83503-28-0
M. Wt: 187.20 g/mol
InChI Key: HQIAGNLDQFICRY-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde: is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is a common motif in many pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity. This interaction can inhibit or activate certain pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Phenyl-1,2,4-triazoline-3,5-dione
  • 3-Methyl-1H-1,2,4-triazole-5-thione
  • 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione

Uniqueness: 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

83503-28-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-methyl-4-phenyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-11-12-10(7-14)13(8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

HQIAGNLDQFICRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)C=O

Origin of Product

United States

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